4'-Cyano-3-(2,6-dimethylphenyl)propiophenone
Overview
Description
4'-Cyano-3-(2,6-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoremovable Protecting Groups
One significant application of related compounds is in the development of photoremovable protecting groups for carboxylic acids, which play a critical role in organic synthesis and biochemistry. M. Zabadal et al. (2001) discussed the irradiation of 2,5-dimethylphenacyl (DMP) esters leading to the release of free carboxylic acids in high yields, demonstrating the potential of DMP moieties as photoremovable protecting groups in "caged compounds" (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Synthesis and Catalysis
C. Qun (2007) explored the synthesis of 2-cyano-4′-methylbiphenyl, discussing the by-products during its synthesis, which is crucial for understanding and optimizing the production processes of similar compounds (Qun, 2007). Moreover, Z. A. Fataftah et al. (2006) synthesized a class of silicon-tethered dinucleophiles, showing the versatility of propiophenone derivatives in creating complex organic molecules (Fataftah, Sawalhah, & Rawashdeh, 2006).
Antioxidant Phenols and Environmental Applications
M. Şentürk et al. (2009) investigated the inhibition of human cytosolic carbonic anhydrase isozymes by a series of phenol derivatives, highlighting the potential biomedical applications of dimethylphenol compounds as enzyme inhibitors (Şentürk, Gülçin, Daştan, Küfrevioğlu, & Supuran, 2009). Additionally, Y. Ku and K. C. Lee (2000) demonstrated the effective removal of phenols from aqueous solutions using XAD-4 resin, indicating the environmental significance of dimethylphenol derivatives in water treatment processes (Ku & Lee, 2000).
Advanced Materials
Kazuya Matsumoto et al. (2005) developed a chemically amplified photosensitive and thermosetting polymer based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethylphenol], showcasing the use of dimethylphenol derivatives in creating high-performance materials for optical applications (Matsumoto, Shibasaki, Ando, & Ueda, 2005).
Safety and Hazards
Properties
IUPAC Name |
4-[3-(2,6-dimethylphenyl)propanoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-4-3-5-14(2)17(13)10-11-18(20)16-8-6-15(12-19)7-9-16/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAKRKHAEYTLKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644778 | |
Record name | 4-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-46-6 | |
Record name | 4-[3-(2,6-Dimethylphenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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